methyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of methyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . The subsequent steps involve the introduction of the methoxyphenyl and acetyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonic acid for specific substitutions . The major products formed depend on the reaction conditions and the reagents used. For example, reduction with sodium borohydride can yield secondary amines .
Scientific Research Applications
Methyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate has several scientific research applications. In chemistry, it can be used as a precursor for synthesizing more complex molecules. In biology and medicine, benzimidazole derivatives are known for their anticancer, antiviral, and antimicrobial activities . This compound could potentially be explored for similar applications, including drug development and therapeutic research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to methyl 4-({[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate include other benzimidazole derivatives such as 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone These compounds share the benzimidazole core but differ in their substituent groups, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C27H22N4O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H22N4O5/c1-35-20-7-5-6-18(14-20)21-15-25(33)31-23-9-4-3-8-22(23)30(27(31)29-21)16-24(32)28-19-12-10-17(11-13-19)26(34)36-2/h3-15H,16H2,1-2H3,(H,28,32) |
InChI Key |
KJXFOTYJYXBEPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)NC5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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